3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one
Overview
Description
Scientific Research Applications
Antibacterial Agents : Oxazolidinones, including compounds similar to 3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one, have been identified as novel antibacterial agents. They exhibit a unique mechanism of bacterial protein synthesis inhibition, showing effectiveness against a variety of clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and Mycobacterium tuberculosis (Zurenko et al., 1996).
Treatment of Actinomycetoma : Specific oxazolidinone derivatives have shown promising results in the treatment of experimental actinomycetoma produced by Nocardia brasiliensis, suggesting potential applications in treating mycetoma caused by this organism (Espinoza-González et al., 2008).
Synthetic Applications : Oxazolidin-2-ones are utilized in various synthetic applications. For instance, they have been used in the enantiodivergent and formal synthesis of pharmaceuticals such as paroxetine enantiomers (Chaubey & Ghosh, 2012).
Cholesterol Inhibition : These compounds have been explored for their role in the synthesis of intermediates for cholesterol absorption inhibitors like ezetimibe. This indicates their potential in developing treatments for cholesterol-related conditions (Singh et al., 2013).
Spectroscopic Studies : Oxazolidin-2-ones have been the subject of spectroscopic studies, including FT-IR, Raman, ECD, and NMR, to assess their identification and optical purity, which is crucial in the development of pharmacologically active compounds (Michalska et al., 2017).
Fungicide Development : The oxazolidinone class includes famoxadone, a new agricultural fungicide effective against plant pathogens. This highlights their utility in agricultural applications (Sternberg et al., 2001).
properties
IUPAC Name |
3-[(3-bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-3-7(4-9(12)5-8)6-13-1-2-15-10(13)14/h3-5H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYWJGWYSNOFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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